3-Morpholino-1,2-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

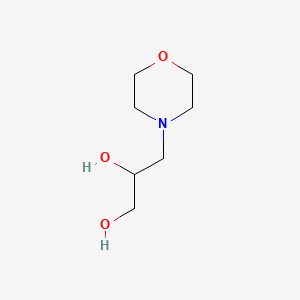

IUPAC Name |

3-morpholin-4-ylpropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNUEHCOOXOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982795 |

Source

|

| Record name | 3-(Morpholin-4-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-32-7 |

Source

|

| Record name | 3-Morpholino-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinopropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Morpholin-4-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-morpholinopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Morpholino-1,2-propanediol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Morpholino-1,2-propanediol

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 6425-32-7) is a versatile bifunctional molecule integrating a morpholine ring and a propanediol moiety.[1][2] This unique structure makes it a valuable building block and intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science. This guide provides an in-depth analysis of its core chemical properties, synthesis, stereochemistry, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Core Physicochemical Properties

This compound, with the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol , features a chiral carbon at the 2-position of the propanediol chain.[1] The molecule combines the nucleophilicity and basicity of a tertiary amine (the morpholine nitrogen) with the hydrogen-bonding capabilities of a vicinal diol. This duality governs its solubility, reactivity, and utility as a synthetic precursor.

Visualizing the Structure

The structural arrangement is key to its function. The morpholine group provides a bulky, polar, and basic handle, while the diol offers sites for esterification, etherification, or coordination.

Caption: 2D structure of this compound with chiral center ().

Summary of Physicochemical Data

The following table summarizes key quantitative properties, providing a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 6425-32-7 | [1][2] |

| Molecular Formula | C₇H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [1] |

| Boiling Point | 145-148 °C at 5 Torr | [2] |

| Density | 1.157 g/cm³ | [2] |

| Refractive Index | n20/D 1.493 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| XLogP3 | -1.4 | [2][3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis and Purification

Expert Rationale for Synthetic Strategy

The most direct and industrially scalable synthesis of this compound involves a nucleophilic substitution reaction. The logical precursor is a glycerol derivative with a good leaving group at the 3-position, such as 3-chloro-1,2-propanediol. Morpholine acts as the nucleophile. This approach is analogous to the well-documented synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia.[4] The choice of a chloro- leaving group is strategic due to the precursor's commercial availability and appropriate reactivity.[5] An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the HCl byproduct, driving the reaction to completion.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to yield high-purity product with clear checkpoints for validation.

-

Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 3-chloro-1,2-propanediol (0.1 mol, 11.05 g) and ethanol (200 mL).

-

Reagent Addition: Add morpholine (0.3 mol, 26.14 g) to the flask. The 3-fold molar excess acts as both the nucleophile and the acid scavenger.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature. The morpholine hydrochloride salt will precipitate.

-

Filter the mixture to remove the salt and wash the solid with a small amount of cold ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is subjected to vacuum distillation.

-

Collect the fraction boiling at 145-148 °C under a pressure of 5 Torr.[2]

-

-

Validation: The final product, a viscous liquid, should be analyzed for purity (>99%) by Gas Chromatography (GC) and its structure confirmed by spectroscopic methods.

The Critical Role of Stereochemistry

The propanediol backbone contains a stereocenter, meaning this compound exists as a pair of enantiomers: (S)- and (R)-3-Morpholino-1,2-propanediol. When synthesized from racemic 3-chloro-1,2-propanediol, the product will be a racemic mixture.

For drug development professionals, controlling stereochemistry is paramount. Different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[6] For instance, the enantiomers of the precursor 3-chloro-1,2-propanediol show distinct toxicities: the (S)-form has antifertility effects, while the (R)-form is nephrotoxic.[6] Therefore, if this molecule is intended as a chiral building block for a pharmaceutical agent, a stereospecific synthesis starting from an optically pure precursor, such as (R)- or (S)-glycidol or the corresponding chiral 3-chloro-1,2-propanediol, is essential.

Analytical Characterization

Rigorous characterization is the cornerstone of trustworthiness in chemical synthesis. A combination of spectroscopic techniques is required to confirm the identity and purity of this compound.

Analytical Workflow

Caption: A logical workflow for the complete analytical validation of the title compound.

Spectroscopic Data Summary

The following table details the expected spectroscopic signatures for this compound, based on data for the compound and its close analogs.[7][8][9]

| Technique | Observation | Interpretation |

| ¹H NMR | Multiplets ~2.4-2.7 ppm | Protons on carbons adjacent to morpholine N |

| Multiplet ~3.7 ppm | Protons on carbons adjacent to morpholine O | |

| Multiplets ~3.4-3.9 ppm | -CH(OH)- and -CH₂(OH) protons | |

| Broad singlets | -OH protons (exchangeable with D₂O) | |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 161 | Confirms molecular weight[7] |

| Base peak at m/z = 100 | Corresponds to [M - CH₂(OH)CH(OH)]⁺ fragment, characteristic loss of the diol sidechain.[7] | |

| IR Spectroscopy | Strong, broad band ~3400 cm⁻¹ | O-H stretching of the diol |

| Bands at ~2800-3000 cm⁻¹ | C-H stretching (aliphatic) | |

| Band at ~1115 cm⁻¹ | C-O-C stretching of the morpholine ether |

Applications in Research and Development

While 1,2-propanediol itself is a commodity chemical used as a solvent and humectant in foods and pharmaceuticals, its derivatives are specialized intermediates.[10][11] 3-Amino-1,2-propanediol, a close structural analog, is an irreplaceable raw material for non-ionic X-ray contrast agents like iopamidol and ioversol.[12] It also finds use as a pesticide intermediate and in the synthesis of cationic polymers for gene delivery.[12][13]

By extension, this compound serves as a key chiral synthon and building block . Its utility lies in its ability to introduce a hydrophilic diol and a basic morpholine moiety into a target molecule. Potential applications include:

-

Pharmaceutical Scaffolding: As a precursor for synthesizing more complex active pharmaceutical ingredients (APIs). The morpholine ring is a common feature in many drugs (e.g., Linezolid, Gefitinib).

-

Ligand Development: The diol functionality can be used to coordinate with metal centers, making it a candidate for developing novel catalysts or imaging agents.

-

Polymer and Materials Science: The hydroxyl groups can act as initiation sites for ring-opening polymerizations or be incorporated into polyesters and polyurethanes to modify their properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, related compounds like 3-chloro-1,2-propanediol are known to be toxic.[5][14] Standard laboratory safety protocols should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a chemical of significant interest due to its hybrid structure. Understanding its fundamental properties—from its synthesis and stereochemistry to its analytical signatures—is crucial for harnessing its potential. This guide provides the foundational, technically-grounded knowledge necessary for researchers and developers to confidently incorporate this versatile building block into their synthetic and developmental workflows, paving the way for innovation in medicine and materials science.

References

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

- Synthesis method of 3-amino-1,2-propanediol. (2013). Google Patents (CN103319354A).

-

Safety Data Sheet: 3-CHLORO-1,2-PROPANEDIOL. Loba Chemie. Available at: [Link]

-

Synthesis and characterization of 3-amino-1, 2-propanediol. (2009). ResearchGate. Available at: [Link]

-

(S)-3-(tert-Butylamino)propane-1,2-diol. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3-Chloro-1,2-propanediol. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

This compound (C7H15NO3). PubChemLite. Available at: [Link]

-

(S)-(+)-1,2-Propanediol. NIST WebBook. Available at: [Link]

-

Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis. (2019). PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Microbial production and applications of 1,2-propanediol. (2012). PMC, National Center for Biotechnology Information. Available at: [Link]

- Preparation method of 3-thiotimolol maleate. (2024). Google Patents (CN117466835A).

-

New Trends and Perspectives in Production of 1,2-Propanediol. (2021). ResearchGate. Available at: [Link]

-

¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. ResearchGate. Available at: [Link]

-

The FT-IR spectra of 3-chloro 1,2-propane diol. ResearchGate. Available at: [Link]

-

The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C7H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(6425-32-7) 1H NMR [m.chemicalbook.com]

- 8. 3-(Diethylamino)-1,2-propanediol(621-56-7) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Methylamino-1,2-propanediol(40137-22-2) 1H NMR spectrum [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. lobachemie.com [lobachemie.com]

Synthesis of 3-Morpholino-1,2-propanediol from 3-chloro-1,2-propanediol

An In-Depth Technical Guide to the

Introduction: The Significance of Morpholino-Substituted Propanediols

In the landscape of pharmaceutical development and specialty chemical synthesis, functionalized propanediols are vital structural motifs. 3-Morpholino-1,2-propanediol (3-MPD) is a key intermediate, valued for its unique combination of a hydrophilic diol backbone and the versatile morpholine moiety. This structure is analogous to other critical intermediates, such as 3-amino-1,2-propanediol, which serves as a cornerstone in the synthesis of advanced non-ionic X-ray contrast media like Iopromide[1]. The morpholine group, in particular, often imparts desirable physicochemical properties, including improved solubility and metabolic stability, to active pharmaceutical ingredients (APIs).

This guide, intended for researchers and drug development professionals, provides a comprehensive, scientifically-grounded framework for the synthesis of this compound. The chosen synthetic route—a direct nucleophilic substitution reaction between 3-chloro-1,2-propanediol and morpholine—is an efficient and scalable method. We will delve into the reaction mechanism, provide a detailed and self-validating experimental protocol, analyze the parameters critical for process optimization, and outline the necessary safety precautions for handling the hazardous starting materials.

Section 1: The Core Reaction - Mechanistic Insights

The synthesis of 3-MPD from 3-chloro-1,2-propanediol is a classic example of a nucleophilic substitution reaction. The core of this transformation involves the displacement of a chloride ion from the primary carbon of the propanediol backbone by the nitrogen atom of morpholine.

Causality of the Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Several factors favor this pathway:

-

Primary Substrate: The target electrophile, the carbon atom bonded to chlorine, is a primary carbon. This position is sterically unhindered, allowing for effective backside attack by the nucleophile.

-

Good Nucleophile: Morpholine is a secondary amine with a lone pair of electrons on the nitrogen atom, making it a potent nucleophile capable of initiating the substitution.

-

Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid would protonate the morpholine, converting it into its non-nucleophilic ammonium salt and halting the reaction. To counteract this, morpholine itself is used in stoichiometric excess. One equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the generated HCl, forming morpholine hydrochloride. In practice, a larger excess is used to drive the reaction equilibrium towards the product.

The overall reaction can be summarized as: Cl-CH₂(CHOH)CH₂OH + 2 O(CH₂CH₂)₂NH → O(CH₂CH₂)₂N-CH₂(CHOH)CH₂OH + [O(CH₂CH₂)₂NH₂]⁺Cl⁻

Section 2: Critical Safety & Reagent Handling

Scientific integrity begins with safety. The primary reactant, 3-chloro-1,2-propanediol, presents significant health hazards and must be handled with extreme caution.

-

3-Chloro-1,2-propanediol (CAS: 96-24-2):

-

Toxicity: This compound is classified as toxic if swallowed and can be fatal if inhaled[2][3].

-

Reproductive Hazard: It is suspected of damaging fertility or the unborn child[2][3][4].

-

Organ Damage: Causes damage to organs through prolonged or repeated exposure[3][5].

-

Irritation: Causes serious eye damage and skin irritation[2].

-

-

Morpholine (CAS: 110-91-8):

-

Corrosivity: It is a corrosive liquid that can cause severe skin burns and eye damage.

-

Flammability: It is a flammable liquid and vapor.

-

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations involving 3-chloro-1,2-propanediol and morpholine must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn.

-

-

Storage: Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials[2][6].

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Section 3: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution relies on careful adherence to each step. The procedure is based on established principles for aminolysis of chlorohydrins[7][8].

Materials & Equipment

Reagents:

-

3-chloro-1,2-propanediol (≥98% purity)

-

Morpholine (≥99% purity)

-

Ethanol (200 proof, anhydrous) or Isopropanol

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with coolant circulation

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Rotary evaporator

-

Vacuum distillation apparatus (short path)

-

Standard laboratory glassware

Reaction Assembly & Execution

-

Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

-

Reagent Charging: In a chemical fume hood, charge the flask with 3-chloro-1,2-propanediol (e.g., 0.2 mol, 22.1 g).

-

Solvent Addition: Add 150 mL of ethanol to the flask to dissolve the substrate.

-

Nucleophile Addition: Add morpholine (e.g., 1.0 mol, 87.1 g, 5 equivalents) to the flask. The addition may be slightly exothermic; add slowly if necessary to control the temperature. The large excess drives the reaction to completion and neutralizes the HCl byproduct[8].

-

Reaction Conditions: Heat the mixture to a gentle reflux (approx. 80-85°C for ethanol) using the heating mantle. Maintain stirring and reflux for 4-6 hours. A similar synthesis using ammonia proceeds effectively at 50°C for 4 hours, suggesting these conditions provide a good starting point[8].

-

Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

Product Isolation & Purification

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The byproduct, morpholine hydrochloride, may precipitate as a white solid. If so, remove it by vacuum filtration and wash the solid with a small amount of cold ethanol.

-

Solvent Removal: Combine the filtrate and washings. Remove the ethanol and excess morpholine using a rotary evaporator under reduced pressure.

-

Crude Product Purification: The resulting viscous oil is the crude this compound. The most effective method for purification is vacuum distillation, which is standard for separating high-boiling, thermally stable liquids[7][9].

-

Set up a short-path distillation apparatus.

-

Apply vacuum and gently heat the crude oil.

-

Collect the fraction corresponding to the boiling point of this compound. (Note: The exact boiling point under vacuum will need to be determined experimentally, but it will be significantly lower than its atmospheric boiling point).

-

Section 4: Parametric Analysis for Process Optimization

Optimizing the synthesis requires a systematic understanding of how key variables affect yield and purity. The causality behind these choices is crucial for adapting the protocol to different scales.

| Parameter | Typical Range / Options | Causality & Rationale | Expected Outcome on Optimization |

| Molar Ratio (Morpholine:Substrate) | 3:1 to 15:1 | A minimum of 2 equivalents is required stoichiometrically (nucleophile + base). A larger excess (5:1 or higher) leverages Le Châtelier's principle to maximize the conversion of the limiting reactant, 3-chloro-1,2-propanediol[8]. | Higher ratios increase reaction rate and yield but complicate purification due to the need to remove more excess morpholine. |

| Reaction Temperature | 40°C – 100°C | The reaction rate increases with temperature (Arrhenius equation). However, excessively high temperatures can promote side reactions, such as the formation of bis-substituted products or dehydration. A moderate temperature (50-80°C) offers a balance[7][8]. | Optimal temperature maximizes yield within a reasonable timeframe (e.g., 4-8 hours) without significant byproduct formation. |

| Solvent Choice | Ethanol, Isopropanol, Water, Neat | A protic solvent like ethanol or isopropanol effectively solvates the reactants and the charged transition state of the SN2 reaction, potentially accelerating it. Running the reaction "neat" (without solvent) is possible but can lead to viscosity issues and difficult temperature control. | Ethanol is often a good starting point due to its solvency and appropriate boiling point for controlled reflux. |

| Reaction Time | 2 – 12 hours | The reaction must proceed long enough to reach completion. The required time is inversely related to temperature and reactant concentration. | Time should be determined by active monitoring (e.g., TLC, GC) to avoid unnecessary energy consumption and potential degradation of the product over extended heating. |

Section 5: Workflow & Logic Visualization

The following diagram illustrates the logical flow of the entire synthesis, from reagent preparation to the final purified product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ess.honeywell.com [ess.honeywell.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Morpholino-1,2-propanediol: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the demand for novel, sp³-rich molecular building blocks is incessant. These scaffolds are instrumental in navigating chemical space beyond the flat, aromatic-heavy compounds that have historically dominated medicinal chemistry. 3-Morpholino-1,2-propanediol has emerged as a particularly valuable chiral building block. Its structure combines a hydrophilic morpholine moiety, known to improve pharmacokinetic properties, with a versatile 1,2-diol handle that allows for a multitude of subsequent chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this compound, presenting it as a key intermediate in the synthesis of complex bioactive molecules, including analogues of well-established drug classes such as beta-blockers.

Introduction: The Strategic Value of the Morpholinopropanediol Scaffold

The pursuit of drug candidates with optimized efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties necessitates a sophisticated toolkit of chemical intermediates.[1][2] this compound is a prime example of such a tool. Its molecular architecture offers three key strategic advantages:

-

The Morpholine Ring: This saturated heterocycle is a highly sought-after feature in modern drug design. It often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, enhancing interactions with biological targets.

-

The Chiral 1,2-Diol: The vicinal diol functionality is a versatile chemical handle. It can be selectively protected, activated, or transformed, serving as a linchpin for constructing more complex molecular frameworks. Crucially, the inherent chirality at the C2 position allows for the stereocontrolled synthesis of enantiomerically pure final compounds—a critical consideration, as the biological activity of a drug often resides in a single enantiomer.[3]

-

Sp³-Rich Framework: The non-planar, three-dimensional structure of the molecule contributes to its utility in creating compounds that can form more specific and effective interactions with the complex topologies of protein binding sites.

This guide will illuminate the primary synthetic routes to this building block and demonstrate its application through a detailed case study in the synthesis of aryloxypropanolamine-based pharmacophores.

Synthesis of this compound: Key Methodologies

The efficient synthesis of this compound is paramount to its utility. The most common and reliable strategies involve the nucleophilic addition of morpholine to a three-carbon electrophile containing a latent or protected diol. The choice of starting material dictates the stereochemical outcome.

Pathway A: Ring-Opening of Chiral Glycidol

This is arguably the most elegant and stereospecific approach. Commercially available enantiopure (R)- or (S)-glycidol serves as the chiral precursor. The reaction proceeds via a nucleophilic attack by the secondary amine of morpholine on one of the epoxide's carbons.

-

Causality of Experimental Choice: The reaction is typically performed in a protic solvent like isopropanol or water at elevated temperatures. The solvent acts as a proton source to facilitate the opening of the epoxide ring upon nucleophilic attack. The regioselectivity of the attack (at C1 vs. C2) is influenced by reaction conditions, but attack at the less-hindered C1 terminal position is highly favored, leading to the desired 1-amino-2-ol product.

Caption: Synthesis via Epoxide Ring-Opening.

Pathway B: Nucleophilic Substitution of 3-Chloro-1,2-propanediol

An alternative route utilizes 3-chloro-1,2-propanediol as the electrophile.[4] This method involves a direct Sₙ2 displacement of the chloride ion by morpholine.

-

Causality of Experimental Choice: This reaction requires a base to neutralize the HCl formed, driving the reaction to completion. An excess of morpholine can serve as both the nucleophile and the base. The choice of solvent is critical; polar aprotic solvents can accelerate Sₙ2 reactions, but given the polarity of the reactants, protic solvents or even neat conditions are often effective. The yield can be optimized by adjusting the molar ratio of the reactants, temperature, and reaction time.[4]

| Parameter | Condition | Rationale |

| Reactant Ratio | n(Amine) : n(Chlorohydrin) > 1 | Excess amine acts as a base and shifts equilibrium towards the product. |

| Temperature | 50-80 °C | Provides sufficient activation energy without promoting side reactions. |

| Solvent | Water or Alcohol | Solubilizes reactants and facilitates the reaction. |

Table 1: Typical Reaction Parameters for Substitution Pathway.

Experimental Protocol: Synthesis of (S)-3-Morpholino-1,2-propanediol

This protocol describes a self-validating system for the synthesis from (S)-glycidol, which ensures high enantiomeric purity if the starting material is of high quality.

Materials:

-

(S)-Glycidol (1.0 eq)

-

Morpholine (1.2 eq)

-

Isopropanol (IPA), 5 mL per gram of glycidol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Charge the round-bottom flask with (S)-glycidol, morpholine, and isopropanol.

-

Heating: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The causality here is to provide sufficient thermal energy to overcome the activation barrier for the epoxide ring-opening.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting glycidol is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a viscous, clear oil. The purity should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Case Study: A Building Block for Beta-Blocker Synthesis

The aryloxypropanolamine scaffold is the core structure of most beta-adrenergic receptor antagonists (beta-blockers).[3][5] this compound is an excellent precursor for synthesizing analogues of this important drug class. For instance, it can be used to construct molecules structurally related to Timolol, which itself contains a morpholine ring.

The general synthetic strategy involves converting the diol into a more reactive electrophile (an epoxide), which can then be opened by a nucleophilic phenol.

Caption: General workflow for beta-blocker analogue synthesis.

Detailed Workflow Explanation:

-

Activation and Cyclization: The synthesis begins with the selective activation of the primary alcohol of this compound, typically through tosylation (using p-toluenesulfonyl chloride). This is a crucial step; the tosyl group is an excellent leaving group. Subsequent treatment with a strong base (e.g., sodium hydride) causes an intramolecular Sₙ2 reaction. The secondary alcohol's oxygen acts as the nucleophile, displacing the tosylate to form a chiral epoxide. This two-step, one-pot procedure efficiently converts the stable diol into a reactive electrophile while preserving the stereochemistry.

-

Nucleophilic Ring-Opening: A substituted phenol, the "aryloxy" component, is deprotonated with a base to form a potent phenoxide nucleophile. This nucleophile then attacks the terminal carbon of the chiral epoxide, opening the ring and forming the key ether linkage. This reaction creates the final aryloxypropanolamine backbone. The morpholine group remains intact, imparting its favorable properties to the final molecule. This strategy is a cornerstone of beta-blocker synthesis.[5][6][7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is robust and stereocontrollable, and its structure offers a pre-packaged combination of desirable pharmaceutical properties and versatile chemical functionality. By providing a reliable route to chiral, sp³-rich structures with improved pharmacokinetic profiles, it serves as an accelerator for the development of next-generation therapeutics. As drug discovery continues to move towards more complex and three-dimensional chemical space, the importance of building blocks like this compound will only continue to grow.

References

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Google Patents.

-

Saxena, R. K., et al. (2009). Microbial production and applications of 1,2-propanediol. Applied Microbiology and Biotechnology. Available at: [Link]

- EP0224246A2 - Process for preparing 3-chloro-1, 2-propanediol. Google Patents.

- CN109867587B - Preparation method of 3-chloro-1,2-propanediol. Google Patents.

-

Singh, G., & Singh, P. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Available at: [Link]

-

(PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. Available at: [Link]

-

Volochnyuk, D. M., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry. Available at: [Link]

-

(PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. ResearchGate. Available at: [Link]

-

New Trends and Perspectives in Production of 1,2-Propanediol. ResearchGate. Available at: [Link]

- CN102229523B - Preparation method of 3-chloro-1,2-propanediol. Google Patents.

- CN117466835A - Preparation method of 3-thiotimolol maleate. Google Patents.

-

Kuchar, M., & Brichac, J. (1979). Synthesis and pharmacology of potential beta-blockers. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

A Comprehensive Review on Beta Blockers Synthesis Methods. (2025). Journal of Medicinal and Medical Chemistry. Available at: [Link]

-

Chemical Properties of 1,2-Propanediol, 3-chloro- (CAS 96-24-2). Cheméo. Available at: [Link]

-

WO2015110026A1 - Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. Available at: [Link]

-

The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Safety Data Sheet: 3-CHLORO-1,2-PROPANEDIOL. Loba Chemie. Available at: [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link]

-

Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]

Sources

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. jmedchem.com [jmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hygroscopic Nature of 3-Morpholino-1,2-propanediol: Implications for Pharmaceutical Development

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Morpholino-1,2-propanediol is a valuable compound in pharmaceutical development, often utilized for its buffering capacity and as a chemical intermediate. However, its molecular structure, featuring a morpholine ring and a propanediol moiety, suggests a significant potential for hygroscopicity—the tendency to attract and retain moisture from the atmosphere. This guide provides a comprehensive technical overview of the hygroscopic nature of this compound, offering a framework for its characterization and management. The propensity of a pharmaceutical material to interact with atmospheric water can profoundly influence its stability, manufacturability, and overall product performance.[1] Neglecting this critical attribute can lead to significant delays and unforeseen costs in the drug development lifecycle. This document details robust experimental protocols for quantifying hygroscopicity, discusses the downstream consequences on material properties and processability, and outlines effective mitigation strategies, all grounded in established scientific principles and regulatory expectations.

Introduction to this compound

Chemical and Physical Properties

This compound is a substituted morpholine derivative. While specific, verified data for this exact compound is not aggregated in a single public source, its properties can be inferred from its constituent parts: the hygroscopic morpholine base and the equally hygroscopic 1,2-propanediol (propylene glycol).[2][3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale & Cited Analogs |

| Molecular Formula | C₇H₁₅NO₃ | Based on chemical structure |

| Molecular Weight | 161.20 g/mol | Based on chemical structure |

| Appearance | Colorless to pale yellow, viscous liquid | Analogy with 3-Chloro-1,2-propanediol and Morpholine.[3][5][6] |

| Hygroscopicity | Predicted to be hygroscopic to very hygroscopic | Both morpholine and 1,2-propanediol are known to be hygroscopic.[2][3][4] |

| Solubility | Miscible with water and polar organic solvents | Analogy with 1,2-propanediol's complete miscibility with water.[2] |

Applications in Pharmaceutical Formulations

The structural motifs of this compound suggest its utility in several pharmaceutical contexts:

-

Buffering Agent: The morpholine component provides a basic nitrogen center, making it a candidate for pH control in formulations.

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[7]

-

Solvent/Vehicle: Similar to propylene glycol, it may be used as a solvent for drugs that are unstable or insoluble in water.[2]

The Critical Impact of Hygroscopicity in Drug Development

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[8] This phenomenon can be detrimental to pharmaceutical solids, as the uptake of moisture can significantly affect the physical and chemical stability of drug products.[8][9] An increase in moisture content can lead to physical changes like caking and deliquescence, or chemical degradation through processes like hydrolysis.[10][11] Consequently, a thorough understanding and characterization of a compound's hygroscopicity is a non-negotiable step in early-phase drug development to ensure the quality, safety, and efficacy of the final product.[9][10][11]

Understanding Hygroscopicity

Fundamental Principles: Adsorption vs. Absorption

Hygroscopicity involves two primary mechanisms:

-

Adsorption: Moisture adheres to the surface of the material. This is a surface-level phenomenon.

-

Absorption: Moisture penetrates the bulk structure of the material, becoming incorporated within it.

The dominant mechanism depends on the material's physical form (crystalline vs. amorphous) and chemical nature. For a compound like this compound, which is likely a liquid or a low-melting solid, absorption is the expected primary mechanism of water uptake.

Factors Influencing Hygroscopicity

Several factors dictate the extent and rate of moisture uptake:

-

Chemical Structure: The presence of polar functional groups, such as the hydroxyl (-OH) and ether (-O-) groups in this compound, creates sites for hydrogen bonding with water molecules.

-

Relative Humidity (RH): The ambient humidity is the driving force for moisture uptake. Higher RH leads to greater water sorption.

-

Temperature: Temperature can influence the equilibrium moisture content of a material.

-

Physical Form: Amorphous materials are generally more hygroscopic than their crystalline counterparts due to a less ordered structure.[9]

Classification of Hygroscopic Materials

The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system for the hygroscopicity of solids based on the percentage weight gain after 24 hours of exposure to 80% RH at 25°C.[8]

Table 2: European Pharmacopoeia Classification of Hygroscopicity

| Classification | % Weight Increase (w/w) |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.12% and < 0.2% |

| Hygroscopic | ≥ 0.2% and < 2.0% |

| Very hygroscopic | ≥ 2.0% and < 15.0% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Source: Adapted from the European Pharmacopoeia.[8][9]

Characterization of this compound's Hygroscopicity

Experimental Design: A Rationale for Method Selection

To accurately characterize the hygroscopic nature of this compound, a multi-faceted approach is recommended. While simple gravimetric methods provide a basic classification, advanced techniques like Dynamic Vapor Sorption (DVS) offer a much deeper understanding of the material's interaction with moisture over a wide range of humidity levels. DVS is a gravimetric technique that measures the amount and rate of solvent absorption by a sample by varying the vapor concentration around the sample and measuring the change in mass.[12]

Protocol 1: Gravimetric Sorption Analysis (Static Method)

This method, based on the principles outlined in the European Pharmacopoeia, provides a fundamental classification of hygroscopicity.[1][8]

Objective: To determine the hygroscopicity classification of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound (approximately 0.1-0.3 grams) into a pre-weighed, dry container.

-

Environmental Control: Place the sample in a desiccator containing a saturated solution of ammonium chloride, which maintains a constant relative humidity of approximately 80% ± 2% RH at 25°C.[1]

-

Equilibration: Store the sealed desiccator at a constant temperature of 25°C for 24 hours.[1][8]

-

Final Weighing: After 24 hours, remove the sample and immediately re-weigh it.

-

Calculation: Calculate the percentage weight gain using the following formula: % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] * 100

-

Classification: Classify the material based on the criteria in Table 2.

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

DVS provides a detailed sorption-desorption profile, revealing critical information about moisture uptake kinetics and the humidity levels at which significant changes occur.[13]

Objective: To generate a complete moisture sorption-desorption isotherm for this compound.

Methodology:

-

Instrument Setup: Utilize a DVS analyzer capable of precise control over temperature and relative humidity, equipped with a highly sensitive microbalance.[14]

-

Sample Loading: Place a small, accurately weighed sample (5-15 mg) of this compound onto the DVS sample pan.[1]

-

Drying Step (Pre-treatment): It is crucial to establish a dry reference state.[8][15] Dry the sample in situ at 0% RH until a stable mass is achieved. This step is critical for accurate interpretation.[8][15]

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next humidity level.[1][9]

-

Desorption Phase: Once 90% RH is reached and the mass is stable, decrease the humidity in the same stepwise manner back to 0% RH.[1]

-

Data Analysis: Plot the percentage change in mass versus the relative humidity to generate the sorption and desorption isotherms.

Data Interpretation and Visualization

The DVS isotherm provides a wealth of information:

-

Hysteresis: The difference between the sorption and desorption curves. A large hysteresis loop can indicate changes in the material's structure or slow moisture release.

-

Critical Humidity Point: A sharp increase in moisture uptake over a narrow RH range can indicate a phase transition, such as deliquescence.

-

Moisture Capacity: The total amount of water taken up at high humidity (e.g., 90% RH).

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Consequences of Hygroscopicity in the Pharmaceutical Lifecycle

Uncontrolled moisture uptake in a substance like this compound can have cascading negative effects throughout the pharmaceutical development and manufacturing process.[1]

-

Physicochemical Stability: Absorbed water can act as a plasticizer, potentially altering the physical form of an API or excipient. More critically, it can participate in chemical degradation reactions, such as hydrolysis, leading to a loss of potency and the formation of impurities.[10][11]

-

Manufacturing Challenges: In solid dosage forms, increased moisture can lead to poor powder flow, clumping, and caking, which disrupts processes like blending and tablet compression.[1] It can also cause materials to adhere to manufacturing equipment.[1]

-

Storage and Packaging: Hygroscopic materials require storage in controlled, low-humidity environments and necessitate the use of high-barrier packaging to prevent moisture ingress and ensure shelf-life stability.[1] Regulatory bodies like the ICH provide guidelines for stability testing that account for the influence of temperature and humidity.[16][17][18]

Mitigation Strategies and Best Practices

A proactive approach is essential for managing hygroscopic materials.[10][11]

-

Formulation Design: For solid formulations, consider co-processing with hydrophobic excipients or applying a moisture-barrier film coating to the final dosage form.

-

Controlled Environments: Manufacturing, particularly for moisture-sensitive steps like powder handling and filling, should be conducted in areas with controlled low relative humidity.

-

Packaging Selection: Utilize packaging with a low moisture vapor transmission rate (MVTR), such as blister packs made from Aclar® or aluminum foils. The selection of appropriate packaging can be guided by standards such as USP General Chapter <671>.[19][20][21][22] Including desiccants within the packaging provides an additional layer of protection.

Sources

- 1. jocpr.com [jocpr.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ess.honeywell.com [ess.honeywell.com]

- 7. researchgate.net [researchgate.net]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 13. ardena.com [ardena.com]

- 14. skpharmteco.com [skpharmteco.com]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. uspnf.com [uspnf.com]

- 20. â©671⪠ContainersâPerformance Testing [doi.usp.org]

- 21. Revised USP Chapter <671> Containers - Performance Testing adopted - ECA Academy [gmp-compliance.org]

- 22. tarainnovations.com [tarainnovations.com]

Biological activity of 3-Morpholino-1,2-propanediol

An In-Depth Technical Guide on the Biological Activity of 3-Morpholino-1,2-propanediol

Abstract

This compound is a chemical entity combining a morpholine ring and a 1,2-propanediol backbone. While its constituent parts are well-characterized in various biological and pharmaceutical contexts, the compound as a whole remains largely unexplored in scientific literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the biological activities of this molecule. It provides a comprehensive analysis of the known biological roles of its structural components, a proposed synthesis pathway, and a detailed framework of experimental protocols to systematically characterize its potential pharmacological profile. This document is designed not as a summary of existing data on the titular compound, but as a roadmap for future research, grounded in established scientific principles and methodologies.

Introduction: Unveiling a Molecule of Latent Potential

The quest for novel therapeutic agents often leads to the exploration of unique chemical structures. This compound (CAS 6425-32-7) presents such an opportunity. Its structure is an intriguing amalgamation of two key chemical moieties: the morpholine heterocycle and the 1,2-propanediol (propylene glycol) chain. The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3] The 1,2-propanediol backbone is a common excipient in pharmaceutical formulations, generally recognized as safe, though it can exhibit its own pharmacological effects at higher concentrations.[4][5]

This guide will first deconstruct this compound into its constituent functional groups to build a hypothesis-driven framework for its potential biological activities. Subsequently, it will provide detailed, actionable experimental workflows for researchers to systematically investigate these hypotheses.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its study.

| Property | Value | Source |

| CAS Number | 6425-32-7 | [6][7] |

| Molecular Formula | C₇H₁₅NO₃ | [6][7] |

| Molecular Weight | 161.20 g/mol | [6][7] |

| Appearance | Clear, colorless viscous liquid | [8] |

| Solubility | Miscible with water, acetone, and chloroform | [5][8] |

Synthesis of this compound: A Proposed Pathway

While specific synthesis literature for this compound is not abundant, a logical synthetic route can be proposed based on established chemical reactions. A common method for creating such amine-substituted propanediols is the reaction of a suitable epoxide with the corresponding amine. In this case, glycidol (2,3-epoxy-1-propanol) would be the ideal starting epoxide, and morpholine would serve as the nucleophile.

The reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on the less sterically hindered carbon of the epoxide ring of glycidol. This reaction is typically carried out in a protic solvent like ethanol or isopropanol and may be heated to ensure a reasonable reaction rate. The resulting product is this compound.

Caption: Proposed synthesis of this compound.

Known Biological Activities of Constituent Moieties

The Pharmacological Significance of the Morpholine Ring

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This structure imparts favorable physicochemical properties, such as water solubility and metabolic stability, making it a common building block in drug design.[2] Morpholine derivatives have demonstrated a broad spectrum of biological activities:

-

Anticancer: Certain morpholine-containing compounds have shown potent anticancer activity.[1]

-

Neuroprotection: The morpholine scaffold is present in molecules designed to inhibit enzymes like acetylcholinesterase and monoamine oxidase, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][9]

-

Antibacterial and Antifungal: A number of morpholine derivatives have been developed as antimicrobial agents.[2]

-

Anti-inflammatory and Analgesic: Some compounds incorporating a morpholine ring have exhibited anti-inflammatory and pain-relieving properties.[1]

In many of these applications, the morpholine ring not only contributes to the molecule's pharmacokinetic profile but can also act as a scaffold to correctly orient other pharmacophoric elements for optimal interaction with their biological targets.[10]

The Biological Profile of 1,2-Propanediol

1,2-Propanediol, commonly known as propylene glycol, is widely used as a solvent and vehicle in pharmaceutical preparations due to its low toxicity.[5][8] However, it is not biologically inert, particularly at higher concentrations. Studies have shown that 1,2-propanediol can exert its own pharmacological effects, including:

-

Neuropsychopharmacological Effects: At high doses, it can cause a decrease in locomotor activity and respiration.[4]

-

Analgesic and Anti-inflammatory Activity: 1,2-Propanediol has been observed to have pain-relieving and anti-inflammatory properties.[4]

-

Potentiation of Other Drugs: It can enhance the effects of other substances, such as pentobarbitone hypnosis.[4]

A Proposed Research Framework for Investigating the Biological Activity of this compound

Given the lack of direct studies on this compound, a systematic, multi-tiered approach is necessary to elucidate its biological activity. The following experimental workflow is proposed as a comprehensive starting point for researchers.

Caption: A tiered experimental workflow for characterizing biological activity.

Tier 1: Foundational Screening

The initial step is to establish the basic toxicological and physicochemical profile of the compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a panel of representative cell lines (e.g., HEK293 for normal cells, HeLa for cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Create a series of dilutions to treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM).

-

Treatment: Remove the culture medium from the wells and replace it with a fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Tier 2: Hypothesis-Driven Biological Assays

Based on the activities of the morpholine moiety, a series of targeted assays should be performed.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

-

Bacterial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculum Preparation: Grow the bacteria in a suitable broth to the mid-logarithmic phase and adjust the concentration to approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (a known antibiotic) and a negative control (broth with inoculum only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 3: Mechanistic and In Vivo Studies

If promising activity is observed in Tier 2, subsequent studies should focus on elucidating the mechanism of action and evaluating in vivo safety and efficacy.

Experimental Protocol: In Vivo Acute Toxicity Study (Up-and-Down Procedure)

-

Animal Model: Use a small cohort of healthy rodents (e.g., Swiss albino mice).

-

Dosing: Administer a single dose of this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection). The starting dose is determined based on in vitro cytotoxicity data.

-

Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

-

LD₅₀ Estimation: Continue this process until the criteria for stopping the study are met. The LD₅₀ (lethal dose for 50% of the animals) can then be estimated.

Conclusion and Future Directions

This compound represents a molecule at the intersection of well-established pharmaceutical building blocks, yet its own biological identity remains to be defined. This guide provides a scientifically grounded framework for its exploration. The inherent properties of the morpholine ring suggest a high probability of discovering interesting biological activities, potentially in the realms of oncology, neurology, or infectious diseases. The systematic application of the proposed experimental workflows will enable researchers to rigorously characterize the pharmacological profile of this compound, potentially leading to the development of novel therapeutic agents. The path from a commercially available research chemical to a validated drug candidate is long, but the journey begins with the foundational investigations outlined herein.

References

- Singh, P. P., et al. "A pharmacological study of propane-1,2-diol." Journal of Pharmacy and Pharmacology 28.1 (1976): 65-68.

- Kaur, M., et al. "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." Journal of Biomolecular Structure and Dynamics (2025).

- "Propylene glycol." Wikipedia, Wikimedia Foundation, 15 Jan. 2026, en.wikipedia.org/wiki/Propylene_glycol.

- Cui, Z., et al. "A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering." Journal of Industrial Microbiology & Biotechnology 48.11-12 (2021).

- Fiorino, F., et al. "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." PubMed, National Center for Biotechnology Information, 8 June 2025, pubmed.ncbi.nlm.nih.gov/38847849/.

-

Zhang, Y., et al. "A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering." ResearchGate, Nov. 2021, .

-

Sądek, U., et al. "New Trends and Perspectives in Production of 1,2-Propanediol." ResearchGate, May 2023, .

- Bennett, G. N., and K. Y. San. "Microbial formation, biotechnological production and applications of 1,2-propanediol." Applied Microbiology and Biotechnology 55.1 (2001): 1-9.

- Singh, H., et al. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences 556 (2024): 01051.

- Sądek, U., et al. "New Trends and Perspectives in Production of 1,2-Propanediol." ACS Publications, 2 May 2023, pubs.acs.org/doi/10.1021/acs.iecr.3c00539.

- Koh, Y. M., et al. "Recent Development in Biological Production of 1, 3-Propanediol." Chemical Methodologies 8.6 (2024): 439-461.

-

"(R)-1-(4-morpholino-1,2,5-thiadiazol-3-yloxy)-3-(isopropylamino)propan-2-ol." Simson Pharma Limited, .

- Di Micco, S., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience 12.15 (2021): 2706-2731.

-

Saxena, J., and N. K. Gupta. "Microbial production and applications of 1,2-propanediol." ResearchGate, Jan. 2013, .

-

"1,2-Propanediol." Sigma-Aldrich, .

- Stark, C. B. W. "Untersuchungen zur regioselektiven Veresterung durch Trichlormethylketone in Verbindung mit NMO." ediss.sub.hamburg, 2012, ediss.sub.uni-hamburg.de/handle/ediss/4507.

- Zhang, C., et al. "Progress in 1,3-propanediol biosynthesis." Frontiers in Bioengineering and Biotechnology 12 (2024).

-

Di Micco, S., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." PMC, National Center for Biotechnology Information, 4 Aug. 2021, .

-

"2,2-Bis(bromomethyl)propane-1,3-diol." Some Industrial Chemicals - NCBI Bookshelf, National Center for Biotechnology Information, 1 Jan. 1970, .

-

"this compound." Santa Cruz Biotechnology, .

-

"DIMORPHOLINO DIETHYL ETHER." Ataman Kimya, .

-

"3-Morpholinopropane-1,2-diol." BLD Pharm, .

- "Dimorpholinodiethyl ether (6425-39-4)." Chemical Effects in Biological Systems, National Toxicology Program, cebs.niehs.nih.gov/cebs/chemical/6425-39-4.

-

"2,2-Dimorpholinodiethyl ether 6425-39-4." LookChem, .

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A pharmacological study of propane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propylene glycol - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. 6425-32-7|3-Morpholinopropane-1,2-diol|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3-Morpholino-1,2-propanediol in Proteomics

Introduction: Navigating the Critical Landscape of Proteomics Sample Preparation

In the intricate field of proteomics, the journey from a complex biological sample to meaningful mass spectrometry data is paved with critical methodological choices. The success of any proteomics experiment hinges on the quantitative and reproducible extraction and preparation of proteins. A cornerstone of this process is the buffer system, which must not only maintain a stable pH but also be compatible with downstream enzymatic reactions and mass spectrometric analysis.

This document introduces 3-Morpholino-1,2-propanediol , a compound with potential applications as a biological buffer in proteomics workflows. It is important to note that while the use of this compound in proteomics is not yet widely documented in peer-reviewed literature, its chemical structure suggests it may offer properties analogous to the well-regarded "Good's buffers".[1][2][3][4] This guide, therefore, serves as a foundational resource for researchers and drug development professionals to develop and validate protocols utilizing this novel reagent.

Based on its morpholino functional group, a key feature in established buffers like MES and MOPS, it is hypothesized that this compound is a zwitterionic compound capable of providing buffering capacity in a physiologically relevant pH range.[2][3] Good's buffers are favored in biological research for their high water solubility, low permeability through biological membranes, and minimal interference with biological reactions.[1][4]

Inferred Mechanism of Action and Properties

The morpholino moiety in this compound contains a tertiary amine that can be protonated, allowing it to buffer against pH changes. The pKa of the parent compound, morpholine, is approximately 8.4. The addition of the propanediol group is expected to influence this value, likely resulting in a pKa that makes it a suitable buffer for applications requiring a neutral to slightly alkaline pH, such as trypsin digestion which is optimal around pH 8.

Disclaimer: The pKa of this compound has not been empirically determined in the context of this document. It is strongly recommended that users experimentally determine the pKa to ascertain its optimal buffering range before use.

The hypothesized zwitterionic nature of this compound at physiological pH would render it highly soluble in aqueous solutions while limiting its interaction with non-polar entities, a desirable trait for a biological buffer.

Caption: Hypothesized equilibrium of this compound.

Developmental Protocol for Protein Extraction and Digestion

The following protocol is a template for the use of this compound in a standard "bottom-up" proteomics workflow.[5][6] Researchers should consider this a starting point and perform necessary optimizations for their specific sample types and experimental goals.

Part 1: Cell Lysis and Protein Extraction

The objective of this stage is to efficiently lyse cells or tissues and solubilize the proteins while minimizing degradation. This is often achieved using a combination of buffering agents, detergents, and chaotropes.

Table 1: Reagents for Lysis Buffer

| Component | Stock Concentration | Final Concentration | Purpose |

| This compound | 1 M | 50-100 mM | Buffering agent (hypothesized pH 7.5-8.5) |

| Urea | 8 M | 4-8 M | Chaotropic agent to denature proteins |

| Sodium Dodecyl Sulfate (SDS) | 10% (w/v) | 1-2% (w/v) | Anionic detergent for cell lysis and protein solubilization |

| Protease Inhibitor Cocktail | 100x | 1x | Prevents protein degradation |

| Phosphatase Inhibitor Cocktail | 100x | 1x | Prevents dephosphorylation |

Step-by-Step Lysis Protocol:

-

Prepare Lysis Buffer: On the day of use, prepare the lysis buffer by combining the components listed in Table 1. Ensure the buffer is well-mixed and at the desired temperature (typically 4°C).

-

Sample Preparation:

-

Adherent Cells: Wash cell monolayers with ice-cold phosphate-buffered saline (PBS). Aspirate PBS and add the lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Suspension Cells: Pellet cells by centrifugation. Wash with ice-cold PBS and centrifuge again. Resuspend the cell pellet in lysis buffer.

-

Tissues: Flash-freeze tissue in liquid nitrogen.[7] Grind the frozen tissue to a fine powder using a mortar and pestle or a cryo-grinder. Add lysis buffer to the powdered tissue.[7]

-

-

Lysis and Solubilization:

-

Incubate the sample on ice for 30 minutes with periodic vortexing.

-

For enhanced lysis, sonicate the sample on ice. Use short bursts to prevent overheating and protein degradation.

-

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Carefully transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a compatible protein assay (e.g., BCA assay, ensuring compatibility with the detergents in the lysis buffer).

Part 2: In-Solution Protein Digestion

This part of the protocol details the steps for denaturing, reducing, alkylating, and enzymatically digesting the extracted proteins into peptides suitable for mass spectrometry.

Caption: In-solution protein digestion workflow.

Step-by-Step Digestion Protocol:

-

Protein Denaturation and Reduction:

-

Take a known amount of protein extract (e.g., 100 µg) and adjust the volume with lysis buffer.

-

Add Dithiothreitol (DTT) to a final concentration of 5-10 mM to reduce disulfide bonds.

-

Incubate at 56°C for 30-60 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add iodoacetamide to a final concentration of 15-20 mM to alkylate the reduced cysteine residues, preventing the reformation of disulfide bonds.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching (Optional): Add a small amount of DTT to quench any excess iodoacetamide.

-

Buffer Exchange/Dilution for Digestion:

-

The high concentration of urea and SDS in the lysis buffer can inhibit trypsin activity.[8] Dilute the sample at least 5 to 10-fold with a digestion buffer (e.g., 50 mM this compound, pH 8.0 or 50 mM ammonium bicarbonate, pH 8.0) to reduce the concentration of denaturants. The final urea concentration should be below 2 M.

-

-

Enzymatic Digestion:

-

Stopping the Digestion: Acidify the sample by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.

-

Peptide Desalting: Before mass spectrometry analysis, it is crucial to remove salts, detergents, and other contaminants. Use a C18 solid-phase extraction (SPE) column or tip to desalt the peptide mixture. Elute the purified peptides in a solution of acetonitrile and formic acid.

-

Sample Preparation for MS: Dry the purified peptides in a vacuum centrifuge and resuspend in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Considerations for Mass Spectrometry

The use of a novel buffer like this compound necessitates careful consideration of its potential impact on mass spectrometry performance.

-

Ion Suppression/Enhancement: The buffer itself, if not completely removed during the desalting step, could co-elute with peptides and cause ion suppression or enhancement, affecting the accuracy of quantification.

-

Adduct Formation: Residual buffer molecules can form adducts with peptides, complicating the resulting mass spectra.

-

Validation: It is highly recommended to run control experiments comparing the results obtained with a this compound-based buffer to those from a standard, well-characterized buffer system like ammonium bicarbonate. Key metrics for comparison should include the number of identified proteins and peptides, sequence coverage, and quantitative reproducibility.

Troubleshooting

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Protein Yield | Inefficient cell lysis. | Increase detergent concentration or use mechanical disruption (sonication, grinding). Optimize the pH of the lysis buffer. |

| Incomplete Trypsin Digestion | Residual denaturants (urea, SDS) inhibiting trypsin. Incorrect pH for digestion. | Ensure adequate dilution of the sample before adding trypsin. Verify the pH of the digestion buffer. |

| Poor MS Signal/Few Identifications | Ion suppression from residual buffer. | Ensure thorough desalting of the peptide sample. Optimize the C18 cleanup protocol. |

| Spectral Complexity | Formation of peptide-buffer adducts. | Improve the desalting step. Consider alternative cleanup strategies. |

References

-

Borregaard AS. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

- Suman, S., & Moulton, H. M. (2018). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, 72(1), e55.

- Leduc, R. D., & Lajoie, G. A. (2013). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 74, 25.1.1–25.1.15.

- Li, Y., et al. (2020). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry, 92(15), 10566–10573.

- Passos, H., et al. (2014). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry, 16(11), 4959-4968.

- Kentsis, A., et al. (2020). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. protocols.io.

- De Spiegeleer, B., et al. (2013). Development of a Two-dimensional Liquid Chromatography/Mass Spectrometry Workflow for Characterization of Phosphorodiamidate Morpholino Oligomers.

-

Grokipedia. (n.d.). Good's buffers. Retrieved from [Link]

- Suman, S., & Moulton, H. M. (2018). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, 72(1), e55.

- Zhang, Y., et al. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol.

-

Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer? Retrieved from [Link]

- Passos, H., et al. (2014). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry, 16(11), 4959-4968.

- Maleki, F., & Haghgoo, S. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 634-643.

-

PubChem. (n.d.). 3-Morpholino-1-(2-thienyl)propan-1-one hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis. Retrieved from [Link]

-

INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

-